N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a benzothiazole-derived compound characterized by:
- A 2,3-dihydro-1,3-benzothiazole core with a Z-configuration imine group.
- 4-ethoxy and 3-prop-2-yn-1-yl substituents on the benzothiazole ring.
- A cyclopropanecarboxamide group attached to the exocyclic nitrogen.
Its synthesis likely involves cyclocondensation of thioamide precursors with cyclopropanecarboxylic acid derivatives, followed by functionalization of the benzothiazole ring.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-10-18-14-12(20-4-2)6-5-7-13(14)21-16(18)17-15(19)11-8-9-11/h1,5-7,11H,4,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHSNPNTLYADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired benzothiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Structural Features and Substituent Effects
The compound is compared to three analogs (Table 1):
Key Observations :
- Benzothiazole vs. Thiazole/Indole Cores: The target compound and the analog from share the 2,3-dihydrobenzothiazole core, whereas uses a simpler dihydrothiazole ring, and employs an indole scaffold.
- Substituent Diversity : The propargyl group in the target compound and introduces alkyne reactivity, which is absent in the methoxy/phenyl-substituted analog . The cyclopropanecarboxamide group in the target compound may enhance metabolic stability compared to the benzamide group in or the sulfamoyl group in due to its strained ring and lipophilicity .
Crystallographic and Geometric Parameters
Crystallographic data for analogs highlight trends in molecular geometry (Table 2):
*Hypothetical values based on structural analog trends.
Analysis :
- The analog in exhibits high precision (mean σ(C–C) = 0.002 Å, R factor = 0.038), typical of SHELX-refined structures . The target compound, if analyzed similarly, would likely show comparable precision, given the robustness of SHELXL for small-molecule refinement .
- The propargyl group in the target compound may introduce minor steric clashes, slightly increasing bond-length uncertainties compared to .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₄H₁₇N₃O₂S. Its structure features a benzothiazole moiety, which is known for various biological activities, and a cyclopropanecarboxamide group that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 281.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research has also highlighted the anticancer potential of benzothiazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. For example, certain benzothiazole derivatives have been reported to inhibit monoamine oxidase (MAO) activity, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Anticancer Effects
In another investigation focused on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The findings revealed a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating significant potency at low concentrations .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
